Cas no 1807245-82-4 (Methyl 2-cyano-3-ethyl-5-iodobenzoate)
Methyl 2-cyano-3-ethyl-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-cyano-3-ethyl-5-iodobenzoate
-
- Inchi: 1S/C11H10INO2/c1-3-7-4-8(12)5-9(10(7)6-13)11(14)15-2/h4-5H,3H2,1-2H3
- InChI Key: YWTIZAYHJKEYEW-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C(C#N)=C(C=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Methyl 2-cyano-3-ethyl-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002033-250mg |
Methyl 2-cyano-3-ethyl-5-iodobenzoate |
1807245-82-4 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010002033-500mg |
Methyl 2-cyano-3-ethyl-5-iodobenzoate |
1807245-82-4 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010002033-1g |
Methyl 2-cyano-3-ethyl-5-iodobenzoate |
1807245-82-4 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
Methyl 2-cyano-3-ethyl-5-iodobenzoate Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Methyl 2-cyano-3-ethyl-5-iodobenzoate
Comprehensive Overview of Methyl 2-cyano-3-ethyl-5-iodobenzoate (CAS No. 1807245-82-4)
Methyl 2-cyano-3-ethyl-5-iodobenzoate (CAS No. 1807245-82-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This ester derivative, characterized by its cyano, ethyl, and iodo functional groups, offers unique reactivity and versatility in synthetic applications. Its molecular structure, C11H10INO2, makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of heterocyclic compounds and bioactive agents.
In recent years, the demand for iodo-substituted benzoates like Methyl 2-cyano-3-ethyl-5-iodobenzoate has surged due to their role in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in drug discovery, where researchers seek to develop novel therapeutics for diseases like cancer and neurodegenerative disorders. The compound's iodine atom serves as a strategic handle for further functionalization, enabling the creation of diverse molecular architectures.
From an environmental perspective, the synthesis and application of Methyl 2-cyano-3-ethyl-5-iodobenzoate align with the growing emphasis on sustainable chemistry. Researchers are exploring greener solvents and catalytic systems to minimize waste and energy consumption during its production. This aligns with the broader trend of green chemistry, a topic frequently searched by academics and industry professionals alike.
The compound's cyano group also contributes to its utility in material science, particularly in the design of organic semiconductors and photovoltaic materials. As the world shifts toward renewable energy, molecules like Methyl 2-cyano-3-ethyl-5-iodobenzoate are being investigated for their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). These applications resonate with current searches for sustainable energy solutions and advanced materials.
Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed to characterize Methyl 2-cyano-3-ethyl-5-iodobenzoate. These methods ensure purity and consistency, which are critical for its use in high-value applications. Questions about compound characterization and quality control are common among researchers, reflecting the importance of robust analytical protocols.
In summary, Methyl 2-cyano-3-ethyl-5-iodobenzoate (CAS No. 1807245-82-4) is a multifaceted compound with broad applicability in cutting-edge research. Its unique structural features and reactivity profile make it indispensable for scientists working on drug discovery, green chemistry, and advanced materials. As innovation continues to drive demand for specialized intermediates, this compound is poised to remain a key player in the chemical sciences.
1807245-82-4 (Methyl 2-cyano-3-ethyl-5-iodobenzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)